molecular formula C21H27ClN4O2 B2612758 N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 941975-80-0

N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

Cat. No.: B2612758
CAS No.: 941975-80-0
M. Wt: 402.92
InChI Key: FGXIEJAYYCYYKU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a complex organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-2-methylaniline with ethyl chloroformate to form an intermediate carbamate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with N,N-dimethyl-4-aminobenzaldehyde in the presence of a suitable catalyst, such as triethylamine, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Key factors in the industrial production process include:

    Temperature Control: Maintaining an optimal temperature range to facilitate the reaction and prevent decomposition of the reactants.

    Catalyst Selection: Using efficient catalysts to enhance the reaction rate and selectivity.

    Purification Techniques: Employing purification methods such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chloro group.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to a cascade of biochemical events.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide shares similarities with other amide compounds that contain chloro, methyl, and dimethylamino groups. Examples include:
    • N-(3-chloro-2-methylphenyl)-N’-[2-(dimethylamino)ethyl]ethanediamide
    • N-(3-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-phenylethyl]ethanediamide

Uniqueness

The uniqueness of N-(3-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of multiple dimethylamino groups enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial purposes.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2/c1-14-17(22)7-6-8-18(14)24-21(28)20(27)23-13-19(26(4)5)15-9-11-16(12-10-15)25(2)3/h6-12,19H,13H2,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXIEJAYYCYYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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